molecular formula C13H10N6O B15102343 N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B15102343
M. Wt: 266.26 g/mol
InChI Key: YRONQHVQLDYPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide core linked to a phenyl ring substituted with a 1H-tetrazole group. The tetrazole moiety (a five-membered aromatic ring containing four nitrogen atoms) enhances metabolic stability and bioavailability, making it a critical pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(10-5-7-14-8-6-10)16-11-3-1-2-4-12(11)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

YRONQHVQLDYPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Nitrile-to-Tetrazole Conversion

The tetrazole ring is synthesized via a ZnCl₂-catalyzed cycloaddition of 2-cyanophenyl derivatives with sodium azide. A representative protocol involves refluxing 2-cyanophenyl (1.0 equiv) with NaN₃ (1.2 equiv) and ZnCl₂ (0.2 equiv) in a DMF/H₂O (4:1) solvent system at 110°C for 12–18 hours. This method achieves yields of 65–80%, with the reaction mechanism proceeding through a coordination complex between Zn²⁺ and the nitrile group, facilitating nucleophilic attack by the azide ion.

Table 1: Optimization of Tetrazole Synthesis Conditions

Catalyst Solvent Temperature (°C) Yield (%)
ZnCl₂ DMF/H₂O 110 78
NH₄Cl DMF 120 62
None H₂O 100 45

Nitro Reduction to Amine

Following tetrazole formation, the nitro group in 2-nitro-1H-tetrazol-1-ylbenzene is reduced to an amine using catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, EtOH, 25°C, 4 h). This step affords 2-(1H-tetrazol-1-yl)aniline in 90–95% yield. Alternative reductants like Fe/HCl are less effective due to tetrazole ring instability under acidic conditions.

Synthesis of Pyridine-4-Carboxylic Acid Derivatives

Pyridine-4-carboxylic acid is commercially available or synthesized via oxidation of 4-picoline using KMnO₄ in acidic media. Conversion to the acid chloride is achieved by treatment with thionyl chloride (SOCl₂) under reflux (70°C, 2 h), yielding pyridine-4-carbonyl chloride as a reactive intermediate.

Amide Bond Formation Strategies

Acid Chloride Method

Reaction of pyridine-4-carbonyl chloride (1.1 equiv) with 2-(1H-tetrazol-1-yl)aniline (1.0 equiv) in anhydrous THF at 0°C, followed by slow warming to room temperature, produces the target compound in 70–75% yield. Triethylamine (2.0 equiv) is employed as a base to neutralize HCl.

Coupling Reagent Method

Modern approaches utilize coupling agents such as HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF to directly conjugate pyridine-4-carboxylic acid and 2-(1H-tetrazol-1-yl)aniline . This method circumvents the need for acid chloride preparation, achieving higher yields (85–90%) and purity.

Table 2: Comparison of Amide Coupling Methods

Method Reagents Yield (%) Purity (%)
Acid Chloride SOCl₂, Et₃N 75 92
HATU HATU, DIPEA 90 98
EDCI/HOBt EDCI, HOBt, DIPEA 82 95

Optimization of Reaction Conditions

Critical parameters for optimizing the overall synthesis include:

  • Temperature Control : Tetrazole formation requires strict temperature regulation (110±2°C) to prevent decomposition.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance azide reactivity but necessitate thorough drying to avoid side reactions.
  • Catalyst Loading : ZnCl₂ concentrations above 0.2 equiv lead to diminished yields due to ligand saturation effects.

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, tetrazole), 8.70 (d, J=5.6 Hz, 2H, pyridine), 7.85–7.92 (m, 4H, aromatic).
  • HPLC : Retention time 6.8 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min).
  • Melting Point : 218–220°C (decomposition observed above 225°C).

Alternative Synthetic Pathways

Ugi-Azide Four-Component Reaction

A one-pot Ugi-azide reaction employing 2-azidobenzaldehyde , pyridine-4-isocyanide , ammonia , and trimethylsilyl azide generates the tetrazole and amide bonds simultaneously. While innovative, this method suffers from moderate yields (50–60%) and complex purification.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cycloaddition step, reducing reaction time by 70% without compromising yield.

Chemical Reactions Analysis

Cycloaddition Reactions

The tetrazole ring undergoes [3+2] cycloadditions with alkynes or nitriles under catalytic conditions. For example, analogous compounds like N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide participate in Huisgen cycloadditions with terminal alkynes to form triazole derivatives (Fig. 1).

Key conditions :

  • Catalysts: Cu(I) or Ru(II) complexes (e.g., CuSO₄/ascorbate) .

  • Solvents: DMF or DMSO at 60–80°C .

  • Yields: 70–95% for triazole derivatives .

Nucleophilic Substitution

The carboxamide group participates in hydrolysis and aminolysis:

Hydrolysis

Under acidic or basic conditions, the carboxamide hydrolyzes to form pyridine-4-carboxylic acid:

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamideH+ or OHpyridine-4-carboxylic acid + 2-(1H-tetrazol-1-yl)aniline\text{this compound} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{pyridine-4-carboxylic acid + 2-(1H-tetrazol-1-yl)aniline}

  • Acidic conditions (HCl, 100°C): 85% conversion.

  • Basic conditions (NaOH, 80°C): 78% conversion.

Aminolysis

Reaction with primary amines (e.g., methylamine) yields substituted amides:

R-NH2+carboxamideR-NH-C(O)-pyridine+2-(1H-tetrazol-1-yl)aniline\text{R-NH}_2 + \text{carboxamide} \rightarrow \text{R-NH-C(O)-pyridine} + \text{2-(1H-tetrazol-1-yl)aniline}

  • Yields: 60–75%.

Electrophilic Aromatic Substitution

The tetrazole-activated phenyl ring undergoes nitration and sulfonation:

ReactionConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-nitro-2-(1H-tetrazol-1-yl)phenyl68%
SulfonationH₂SO₄/SO₃, 50°C5-sulfo-2-(1H-tetrazol-1-yl)phenyl55%

Oxidation

The tetrazole ring oxidizes to form azide derivatives under strong oxidants (e.g., KMnO₄):

TetrazoleKMnO4aryl azide+CO2\text{Tetrazole} \xrightarrow{\text{KMnO}_4} \text{aryl azide} + \text{CO}_2

  • Yields: 40–50% (limited by side reactions) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine:

pyridineH2/Pd-Cpiperidine\text{pyridine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{piperidine}

  • Yields: 90% .

Coordination Chemistry

The pyridine and tetrazole groups act as ligands for transition metals:

Metal IonComplex TypeApplicationStability Constant (log K)Source
Cu(II)OctahedralCatalysis12.3
Fe(III)Trigonal bipyramidalMagnetic materials9.8

Comparative Reactivity

Reactivity differences among analogs highlight structural influences:

CompoundHydrolysis Rate (k, s⁻¹)Cycloaddition Yield (%)
This compound1.2 × 10⁻³92
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide0.8 × 10⁻³88
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide1.5 × 10⁻³85

Data compiled from .

Mechanistic Insights

  • Cycloadditions : Follow a stepwise mechanism where the tetrazole acts as a dipole, with metal catalysts stabilizing transition states .

  • Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by electron-withdrawing groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in the tetrazole-phenyl-pyridine carboxamide scaffold. Below is a detailed comparison with analogous molecules from literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Biological Activity (Reported) Melting Point (°C) Reference
N-[2-(1H-Tetrazol-1-yl)phenyl]pyridine-4-carboxamide (Target) Pyridine-4-carboxamide + tetrazole-phenyl 1H-Tetrazol-1-yl at ortho-phenyl position Not explicitly reported (inferred potential) N/A
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) Thiazolidinone + pyridine-4-carboxamide 4-Chlorophenyl, thiazolidinone Anti-inflammatory (Carrageenan model) 160–162
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) Thiazolidinone + pyridine-4-carboxamide 4-Nitrophenyl, thiazolidinone Anti-inflammatory (Carrageenan model) 168–170
N-[3-Methyl-4-(1H-tetrazol-1-yl)phenyl]-2-thioxoacetamide ( derivative) Thioxoacetamide + tetrazole-phenyl 3-Methylphenyl, nitro-furyl substituents Antimicrobial (inferred from nitro groups) 145–147
2-(1H-Tetrazol-1-yl)acetic acid (Impurity analog) Acetic acid + tetrazole Free carboxylic acid Impurity in synthesis pathways N/A

Key Findings from Comparison

Thiazolidinones are known for hydrogen-bonding interactions, while tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic resistance. Unlike nitro-furyl derivatives (e.g., compounds), the target lacks sulfur-based heterocycles (e.g., thioxo-thiazolidinone), which may reduce toxicity risks.

Biological Activity: Thiazolidinone-pyridine hybrids (5d, 5f) exhibit anti-inflammatory activity via COX-2 inhibition. Nitro-furyl analogs () show antimicrobial properties, but their complex substituents (e.g., trifluoromethyl) increase hydrophobicity compared to the target.

Physicochemical Properties :

  • Tetrazole derivatives generally exhibit higher melting points (e.g., 145–170°C in analogs) due to strong dipole interactions. The target compound’s melting point is unreported but likely falls within this range.
  • The absence of sulfur in the target may improve synthetic yield (40–73% in compounds) by simplifying purification steps.

Biological Activity

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H9ClN6O
  • Molecular Weight : 300.7 g/mol
  • IUPAC Name : this compound

The presence of the tetrazole ring is crucial for its biological activity, influencing interactions with various biological targets.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. A study demonstrated that certain derivatives showed moderate to excellent antitumor activity against cancer cell lines such as HT-29 and H460, with IC50 values significantly lower than established chemotherapeutics like sorafenib .

CompoundCell LineIC50 (µM)Comparison
10pHT-290.0845.1x better than Sorafenib (3.61 µM)
10pH4600.366.1x better than Sorafenib (2.19 µM)
10pMKN-450.972.4x better than Sorafenib (2.32 µM)

This suggests a promising avenue for developing new anticancer agents based on this scaffold.

2. G Protein-Coupled Receptor Modulation

This compound has been identified as an agonist for G protein-coupled receptor GPR35, which is implicated in pain and inflammatory responses. In vitro studies using dynamic mass redistribution assays showed that the compound can induce a dose-dependent response in cell lines expressing GPR35, indicating its potential as a therapeutic target for inflammatory diseases .

3. Antimicrobial Activity

Tetrazole-containing compounds have been reported to possess antimicrobial properties. A related study indicated that similar tetrazole compounds exhibited activity against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa, suggesting that this compound may also share these properties .

The mechanisms underlying the biological activities of this compound include:

  • Receptor Interaction : The compound modulates signaling pathways through its interaction with specific receptors, notably GPR35.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in tumor progression or inflammation, thus contributing to its antitumor and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

Study on Antitumor Effects

A series of derivatives were synthesized and tested for their antitumor efficacy, revealing that modifications to the tetrazole moiety could enhance activity against cancer cell lines while minimizing toxicity to normal cells .

GPR35 Agonism

Research utilizing dynamic mass redistribution assays confirmed that compounds similar to this compound can act as potent agonists for GPR35, providing insights into their potential use in treating metabolic disorders .

Q & A

Q. What synthetic strategies are employed for N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide?

The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted aniline precursors. Click chemistry approaches, such as using sodium azide to form the tetrazole ring, are critical (e.g., Huisgen cycloaddition). Post-synthetic modifications, including nucleophilic substitution or palladium-catalyzed cross-couplings, optimize yield and purity. For example, analogous compounds are synthesized via reactions between hydrazine and dicarbonyl intermediates, followed by sulfonamide group introduction .

Q. How is the compound’s purity and structural integrity validated?

Key techniques include:

  • 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon frameworks.
  • HPLC : Ensures ≥98% purity with retention time alignment.
  • Mass spectrometry : Matches experimental m/z values to theoretical molecular weights (e.g., 488.64 for analogs).
  • Melting point analysis : Assesses crystalline consistency (e.g., 97–100°C for related thiazole carboxamides) .

Advanced Research Questions

Q. How do phenyl ring substituents influence biological activity?

Substituent position and electronic properties significantly impact enzyme inhibition:

  • Para-nitro (5f) : 89.28% COX-1 inhibition at 200 µM (competitive inhibition, p<0.01).
  • Meta-nitro : Reduced activity (64.28%, p<0.01).
  • Ortho/meta-hydroxyl : Poor inhibition (22.61–36.90%, p<0.01).
  • Para-chloro (5d) : High activity (83.33%, p<0.01). Electron-withdrawing groups enhance binding via dipole interactions, while bulky substituents sterically hinder enzyme access. 3D-QSAR models map electrostatic potentials to guide optimization .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina/Schrödinger): Evaluates pose stability in kinase ATP pockets.
  • MD simulations (AMBER/CHARMM): Assess 100 ns trajectory stability of ligand-protein complexes.
  • Free energy perturbation (FEP) : Quantifies ΔG changes for analogs.
  • Virtual screening : Prioritizes derivatives using pharmacophore fit (e.g., ZINC15 library) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

  • Orthogonal assays : Compare surface plasmon resonance (SPR) with enzymatic IC50 to validate binding.
  • Crystallographic B-factors : Identify flexible regions causing variability.
  • Meta-analysis of QSAR descriptors : Reconcile outliers using logP, polar surface area, and steric maps.
  • Inter-laboratory collaboration : Harmonize assay conditions (pH, co-solvents) to reduce protocol bias .

Q. What crystallographic protocols resolve the compound’s solid-state structure?

  • SHELXL refinement : Processes high-resolution (<1.2 Å) X-ray data with anisotropic displacement parameters.
  • TWIN/BASF commands : Correct for twinning artifacts.
  • Olex2/Coot visualization : Validates hydrogen-bonding networks (e.g., N–H···O interactions) and residual electron density .

Methodological Notes

  • 3D-QSAR Workflow : Use VLife MDS or similar software to align molecules, generate CoMFA/CoMSIA fields, and correlate steric/electronic features with activity .
  • Enzyme Assays : Competitive inhibition kinetics (e.g., COX-1/COX-2) require Lineweaver-Burk plots to calculate K_i values .
  • Synthetic Optimization : Solvent selection (DMF, THF) and catalyst screening (e.g., Cu(I) for click chemistry) improve reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.